molecular formula C24H24N2O3S B2702558 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide CAS No. 951506-09-5

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2702558
M. Wt: 420.53
InChI Key: KZUXAUAIAVWSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Tetrahydroquinoline derivatives bearing the sulfonamide moiety have been identified as a new class of antitumor agents. The synthesis of these compounds has led to the discovery of several molecules with significant in vitro antitumor activity, surpassing the efficacy of known drugs like Doxorubicin in certain assays. For instance, specific derivatives demonstrated potent antitumor effects, highlighting the potential of these compounds in cancer therapy (Alqasoumi et al., 2010).

Antihypertensive and Diuretic Effects

Research into quinazoline derivatives has revealed their potential as hybrid molecules for antihypertensive and diuretic applications. These findings suggest an interesting avenue for the development of new treatments for hypertension and related cardiovascular diseases, with certain compounds showing remarkable potency and efficacy (Rahman et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as gliquidone, provide valuable insights into their interaction mechanisms and potential therapeutic applications. The detailed structural analysis contributes to understanding the chemical and biological activities of these molecules, paving the way for the design of novel drugs with enhanced efficacy and selectivity (Gelbrich et al., 2011).

Cyanation of C-H Bonds

The cyanation of chelation-assisted C-H bonds using derivatives of the compound has been explored for synthesizing benzonitrile derivatives. This method represents a valuable approach in organic synthesis, allowing for the efficient production of structurally diverse compounds with potential applications in various fields of chemistry and pharmacology (Chaitanya et al., 2013).

Antimicrobial Agents

The incorporation of the quinoline and sulfonamide moieties into new compounds has been investigated for antimicrobial purposes. These studies have identified several molecules with significant activity against various microbial strains, underscoring the therapeutic potential of these derivatives in combating infections (Unnamed authors, 2019).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-8-9-18(2)23(14-17)30(28,29)25-21-11-12-22-20(15-21)10-13-24(27)26(22)16-19-6-4-3-5-7-19/h3-9,11-12,14-15,25H,10,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUXAUAIAVWSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.